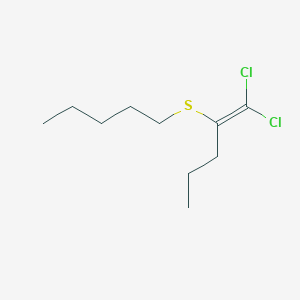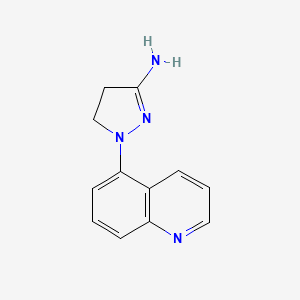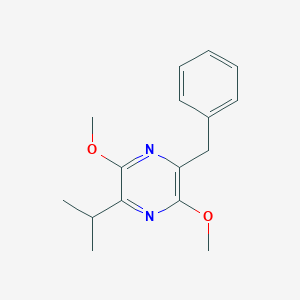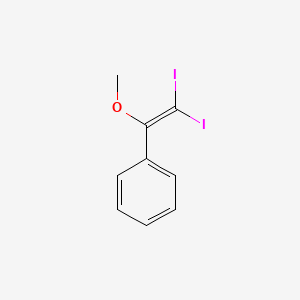
Benzene, (2,2-diiodo-1-methoxyethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2,2-diiodo-1-methoxyethenyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-diiodo-1-methoxyethenyl group
Vorbereitungsmethoden
The synthesis of Benzene, (2,2-diiodo-1-methoxyethenyl)- typically involves the iodination of a precursor compound. One common method involves the reaction of a methoxyethenylbenzene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzene, (2,2-diiodo-1-methoxyethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzene, (2,2-diiodo-1-methoxyethenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, (2,2-diiodo-1-methoxyethenyl)- exerts its effects involves the interaction of the iodine atoms with molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various chemical and biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzene, (2,2-diiodo-1-methoxyethenyl)- can be compared with other similar compounds such as:
Benzene, (2-methoxyethenyl)-: This compound lacks the iodine atoms and has different reactivity and applications.
Benzene, (1-methoxyethenyl)-: Similar to the previous compound but with a different substitution pattern on the benzene ring.
1,2-Diiodobenzene: This compound has iodine atoms directly attached to the benzene ring, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
88131-14-0 |
|---|---|
Molekularformel |
C9H8I2O |
Molekulargewicht |
385.97 g/mol |
IUPAC-Name |
(2,2-diiodo-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H8I2O/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
GINQVCYTSCQYSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C(I)I)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)
![Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14390381.png)
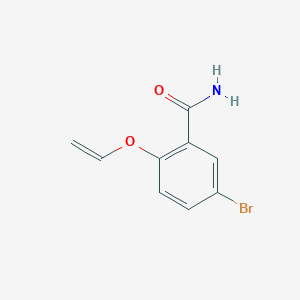
![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)
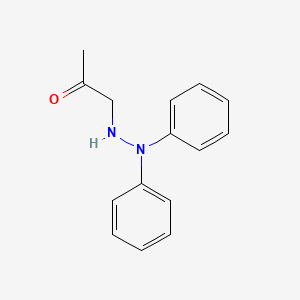
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)
